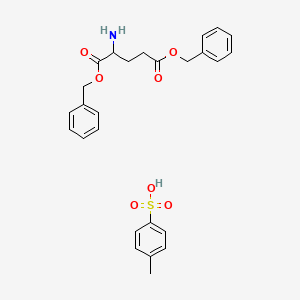
H-Glu(obzl)-obzl P-tosylate
Vue d'ensemble
Description
H-Glu(obzl)-obzl P-tosylate, also known as H-Glu-OBzl-OH, is a chemical compound that is widely used in scientific research. It is a peptide derivative that is commonly used in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of H-Glu(obzl)-obzl P-tosylate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the synthesis of peptides and proteins. It may also interfere with the function of certain proteins, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of enzymes involved in protein synthesis and can also affect the function of certain proteins. This compound has been shown to have anti-inflammatory properties and may also have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using H-Glu(obzl)-obzl P-tosylate in lab experiments is its ease of synthesis. It is also a widely used building block for the synthesis of peptides and proteins, making it a valuable tool for researchers. However, this compound is not without its limitations. It can be difficult to work with due to its low solubility in water, and it may not be suitable for certain types of experiments.
Orientations Futures
There are many potential future directions for research involving H-Glu(obzl)-obzl P-tosylate. One area of interest is the development of new drugs and therapies based on its structure and function. Researchers may also investigate the use of this compound in the treatment of neurodegenerative diseases and other conditions. Additionally, new synthesis methods and techniques may be developed to improve the efficiency and yield of this compound production.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. Its ease of synthesis and versatility make it a popular building block for the synthesis of peptides and proteins. While its mechanism of action is not well understood, it has been shown to have a number of biochemical and physiological effects. Future research may lead to the development of new drugs and therapies based on its structure and function, as well as new synthesis methods and techniques to improve its production.
Applications De Recherche Scientifique
H-Glu(obzl)-obzl P-tosylate is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for the study of enzyme kinetics and inhibition. This compound has been used in numerous studies to investigate the structure and function of proteins, as well as to develop new drugs and therapies.
Propriétés
IUPAC Name |
dibenzyl 2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530640 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227205-81-4 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



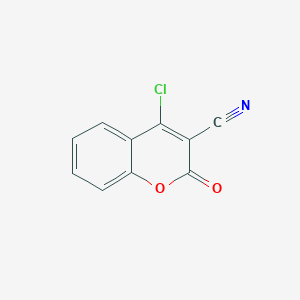

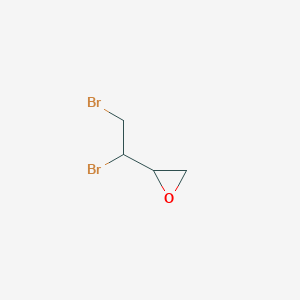


![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
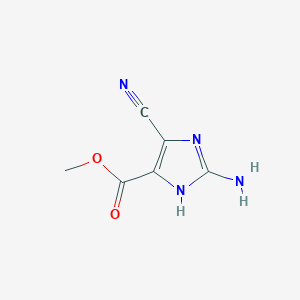
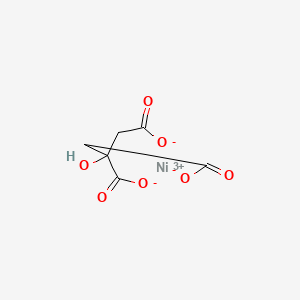
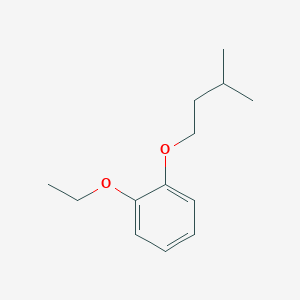



![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)